molecular formula C18H18N6O4 B2887810 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide CAS No. 1001943-59-4

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

Cat. No.: B2887810
CAS No.: 1001943-59-4
M. Wt: 382.38
InChI Key: POUDVMDVHCYNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [Source: National Library of Medicine] . DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21 and is considered a key candidate gene contributing to the neurodevelopmental and neurological features of Down syndrome [Source: Nature Reviews Neurology] . Consequently, this compound serves as a critical pharmacological tool for investigating the pathophysiological role of DYRK1A in brain development, synaptic plasticity, and cognitive function. Its primary research value lies in probing the molecular mechanisms linking DYRK1A overexpression to intellectual disability and neurodegenerative pathology, particularly the hyperphosphorylation of tau and amyloid precursor protein (APP) processing, which are hallmarks of Alzheimer's disease [Source: Alzheimer's Association] . By selectively inhibiting DYRK1A, researchers can dissect its involvement in cell cycle control, neuronal differentiation, and the regulation of alternative splicing, providing insights for potential therapeutic strategies targeting cognitive disorders.

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-4-12-11(3)19-18(21-16(12)25)23-15(9-10(2)22-23)20-17(26)13-7-5-6-8-14(13)24(27)28/h5-9H,4H2,1-3H3,(H,20,26)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDVMDVHCYNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular structure is characterized by a complex arrangement involving a pyrimidinone and pyrazole moiety, contributing to its biological activity.

PropertyValue
Molecular Weight463.28 g/mol
Molecular FormulaC18H18N5O2
LogP2.3487
LogD1.329
Polar Surface Area71.489 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets, particularly in the modulation of adenosine receptors. For instance, studies have shown that derivatives of pyrimidinone can act as selective antagonists for A2B adenosine receptors, suggesting potential therapeutic applications in conditions like chronic pain and inflammation .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrimidinone derivatives. In vitro studies demonstrated that these compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound in this context remains to be fully elucidated but is supported by similar compounds showing promising results .

Antimicrobial Properties

There is also emerging evidence regarding the antimicrobial efficacy of related compounds. For example, certain derivatives have been shown to exhibit activity against various bacterial strains, indicating a broad spectrum of potential applications in treating infections .

Study on A2B Adenosine Receptor Antagonism

In a study aimed at optimizing A2B receptor antagonists, a series of pyrimidinone compounds were synthesized and evaluated for their binding affinity and selectivity. One notable finding was that modifications at specific positions on the pyrimidinone scaffold significantly influenced biological activity, with some derivatives achieving submicromolar affinities .

Evaluation of Anticancer Activity

A recent evaluation involved testing the effects of various pyrimidinone derivatives on human cancer cell lines. Compounds were assessed for their ability to induce cytotoxicity and modulate apoptosis-related pathways. The results indicated that certain modifications led to enhanced anticancer activity, reinforcing the need for further exploration of structural variations within this class .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a family of pyrimidinone-pyrazole benzamide derivatives. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) logP logD Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors
Target Compound C₂₀H₂₁N₅O₄ 395.42 2.68* 2.10* 105.6* 2 7
N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide C₂₀H₂₃N₅O₂ 365.43 2.9354 2.1772 71.489 2 6
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide C₁₈H₁₈N₆O₄ 382.40 2.45* 1.98* 112.3* 2 8

*Estimated values based on structural similarity and computational models.

Key Observations :

  • logP and Lipophilicity : The target compound (logP ~2.68) is less lipophilic than the 3,4-dimethylbenzamide analogue (logP 2.9354) due to the polar nitro group replacing methyl substituents .
  • Hydrogen-Bonding Capacity: The nitro group increases the hydrogen-bond acceptor count (7 vs.
  • Polar Surface Area (PSA) : The 2-nitrobenzamide derivative has a higher PSA (105.6 Ų) compared to the 3,4-dimethylbenzamide analogue (71.489 Ų), suggesting reduced membrane permeability but improved solubility in polar solvents .
Research Findings and Activity Trends
  • Binding Affinity: The 2-nitrobenzamide group in the target compound is hypothesized to enhance binding to kinase targets (e.g., CDK2 or EGFR) through nitro-aromatic π-π stacking and hydrogen bonding, as observed in related pyrimidinone derivatives .
  • Metabolic Stability : The 3,4-dimethylbenzamide analogue (Compound F269-0500) exhibits superior metabolic stability in hepatic microsomes (t₁/₂ > 60 min) compared to the nitro-substituted derivative (t₁/₂ ~45 min), likely due to reduced oxidative metabolism of methyl groups .
  • Solubility : The nitro-substituted compound has a lower logSw (-3.1* vs. -2.8* for dimethylbenzamide), indicating poorer aqueous solubility, which may limit bioavailability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of this compound involves multi-component reactions (MCRs) to assemble the pyrimidine, pyrazole, and benzamide moieties. Key steps include:

  • Stepwise coupling : Sequential formation of the pyrimidine ring via cyclization of ethyl acetoacetate derivatives with urea analogs under acidic conditions (e.g., HCl/EtOH at reflux) .
  • Pyrazole ring formation : Use of hydrazine derivatives reacting with β-diketones, optimized at pH 5–6 to avoid side reactions .
  • Amide bond formation : Coupling the pyrazole-amine intermediate with 2-nitrobenzoyl chloride using DMF as a solvent and K₂CO₃ as a base at 0–5°C to minimize hydrolysis . Reaction progress should be monitored via TLC/HPLC, and intermediates purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the compound’s purity and structural integrity be validated?

  • Analytical methods :
  • HPLC : Use a C18 column with a methanol/water gradient (UV detection at 254 nm) to assess purity (>95%) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., pyrimidine C=O at ~165 ppm, pyrazole CH₃ at ~2.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~394.15) .
    • Crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), use SHELX for structure refinement .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases, receptors) based on its nitrobenzamide and pyrimidine motifs. Validate docking poses with MD simulations (GROMACS) to assess stability .
  • QSAR modeling : Correlate substituent effects (e.g., nitro group position, ethyl/methyl groups) with activity using datasets from analogs (e.g., pyrazolo[3,4-d]pyrimidines with IC₅₀ data) .

Q. How should contradictory bioassay data (e.g., variable IC₅₀ values) be resolved?

  • Experimental replication : Conduct dose-response assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) under standardized conditions (e.g., 48h exposure, ATP-based viability assays) .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific effects .
  • Metabolite analysis : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

Q. What strategies can optimize the compound’s pharmacokinetic properties?

  • Solubility enhancement : Co-crystallize with cyclodextrins or formulate as a sodium salt of the nitrobenzamide group .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., pyrimidine ring oxidation). Introduce electron-withdrawing groups (e.g., fluorine) to block metabolic hotspots .

Methodological Challenges & Solutions

Q. How can regioselectivity issues during pyrazole synthesis be addressed?

  • Temperature control : Lower reaction temperatures (0–10°C) favor the 1,3-dipolar cycloaddition pathway, reducing byproducts .
  • Catalyst screening : Test Pd(PPh₃)₄ or CuI to direct coupling reactions toward the desired 3-methylpyrazole isomer .

Q. What techniques resolve spectral overlaps in NMR analysis?

  • 2D NMR : Use HSQC and HMBC to assign overlapping pyrimidine/pyrazole protons .
  • Isotopic labeling : Synthesize a ¹³C-labeled analog at the pyrimidine C6 position to track chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.